2-Bromo-3-chlorobenzonitrile
Description
Significance of Halogenated Benzonitriles in Contemporary Organic Synthesis
Halogenated benzonitriles are a class of organic compounds that have become indispensable in modern organic synthesis. Their importance stems from the presence of both a nitrile group and one or more halogen atoms on the aromatic ring. Aryl halides are recognized as one of the most critical building blocks in synthetic chemistry, largely due to the advent of transition metal-catalyzed cross-coupling reactions. acs.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, utilize the carbon-halogen bond as a reactive handle to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgiucr.org
The nitrile group (-CN) is a valuable functional group in its own right. It is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. Furthermore, the nitrile group can be converted into a variety of other functional groups, including amines (via reduction) and carboxylic acids (via hydrolysis), expanding the synthetic possibilities.
Historically, halogenated benzonitriles were prepared through methods like direct vapor-phase halogenation at high temperatures. google.com However, contemporary methods focus on greater precision and milder conditions. Palladium-catalyzed cyanation of aryl halides is a widely used technique to introduce the nitrile group onto a pre-halogenated ring. organic-chemistry.org Conversely, the selective halogenation of benzonitrile (B105546) derivatives allows for the introduction of bromine or chlorine atoms at specific positions. acs.org The strategic combination of these functional groups in a single molecule allows for sequential, controlled modifications, making halogenated benzonitriles powerful intermediates in the synthesis of complex target molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). ontosight.ai
Overview of 2-Bromo-3-chlorobenzonitrile's Position within Halogenated Aromatic Nitriles
This compound, with the chemical formula C₇H₃BrClN, holds a specific position within the broader class of halogenated aromatic compounds due to its unique substitution pattern. ontosight.ai The arrangement of a nitrile group at position 1, a bromine atom at the adjacent position 2 (ortho), and a chlorine atom at position 3 (meta) creates a distinct electronic and steric environment on the benzene (B151609) ring.
The reactivity of this compound in synthetic applications is largely dictated by the differential reactivity of the carbon-bromine versus the carbon-chlorine bond in cross-coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition with common palladium catalysts. This difference enables chemists to perform selective, sequential functionalization, where the bromine atom is replaced in a first coupling reaction, leaving the chlorine atom intact for a subsequent, different transformation under more forcing conditions. This hierarchical reactivity is a key advantage for constructing highly substituted and complex aromatic systems from a single starting material.
The compound serves as an intermediate in the synthesis of more complex molecules, where its functional groups act as precursors for a range of benzene derivatives. ontosight.ai Its structure makes it a valuable tool for researchers exploring regioselective reactions and designing multi-step synthetic pathways.
| Property | Data | Reference |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1031929-33-5 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₇H₃BrClN | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 216.46 g/mol | sigmaaldrich.comchemicalbook.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 96-100°C | chemdict.com |
| InChI Key | DVMBZTNBWVDWBX-UHFFFAOYSA-N | sigmaaldrich.com |
Scope and Objectives of Research on this compound
Research involving this compound is primarily focused on its application as a versatile intermediate in organic synthesis. The main objectives pursued by chemists working with this compound include:
Exploitation of Orthogonal Reactivity: A key research goal is to leverage the different reactivities of the C-Br and C-Cl bonds. Studies focus on developing and optimizing selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the C-Br position while preserving the C-Cl bond for subsequent transformations. This allows for a stepwise and controlled introduction of different substituents onto the aromatic ring. iucr.org
Synthesis of Novel Heterocycles: The nitrile group, in proximity to the halogen substituents, can participate in cyclization reactions to form fused heterocyclic systems. Researchers investigate reaction pathways where the nitrile group and a newly introduced substituent interact to build complex ring structures, which are common motifs in medicinal chemistry.
Development of Advanced Materials: Halogenated aromatic compounds are precursors for materials science applications. Research may involve incorporating this compound into larger conjugated systems for potential use in organic electronics, such as OLEDs, or as components of liquid crystals.
Access to Pharmaceutical and Agrochemical Scaffolds: The compound serves as a starting material for the synthesis of biologically active molecules. ontosight.ai The objective is to use this compound as a foundational scaffold, adding molecular complexity through a series of reactions to produce new candidates for drug discovery and agrochemical development. ontosight.ai The amino group, for example, can form hydrogen bonds, while bromo and fluoro groups can engage in halogen bonding, which can modulate the activity of enzymes and other biological molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMBZTNBWVDWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679248 | |
| Record name | 2-Bromo-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-33-5 | |
| Record name | 2-Bromo-3-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Bromo 3 Chlorobenzonitrile
Established Synthetic Routes to Halogenated Benzonitriles
The creation of halogenated benzonitriles like 2-bromo-3-chlorobenzonitrile relies on well-established organic chemistry principles. These methods are broadly categorized into direct halogenation of a benzonitrile (B105546) precursor and the conversion of an amino group to a halogen via a diazonium salt intermediate.
Bromination and Chlorination Strategies for Benzonitrile Derivatives
The direct introduction of halogen atoms onto a benzonitrile ring is a primary method for synthesizing halogenated derivatives. This approach involves electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the ring.
Sequential halogenation involves the stepwise introduction of chlorine and bromine atoms onto the benzonitrile scaffold. For instance, starting with a singly substituted benzonitrile, a second halogen is introduced in a subsequent step. The order of halogenation is critical and depends on the directing effects of the cyano group and the first halogen. For example, the bromination of 2-chlorobenzonitrile (B47944) would be a potential route. In this reaction, 2-chlorobenzonitrile is treated with bromine in the presence of sulfuric acid at low temperatures (0–5°C) to yield 5-bromo-2-chlorobenzonitrile.
The conditions for these reactions, including the choice of halogenating agent and catalyst, are crucial for achieving the desired isomer. High-temperature, vapor-phase halogenation can also be employed, sometimes without a catalyst, to produce highly halogenated benzonitriles. google.com
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-chlorobenzonitrile | Bromine (1.8–2.2 eq), Sulfuric acid | 0–5°C, 4 hours | 5-bromo-2-chlorobenzonitrile | 89% |
Modern synthetic methods often employ catalytic systems to enhance the efficiency and regioselectivity of halogenation reactions. Palladium-catalyzed C–H bond activation has emerged as a powerful tool for the ortho-halogenation of arylnitriles, using the cyano group as a directing group. acs.org This technique allows for the precise installation of a halogen atom at the position adjacent to the cyano group. Various catalysts, including those based on triptycenyl sulfide (B99878), have been developed for the electrophilic aromatic halogenation using N-halosuccinimides (NXS) as the halogen source. acs.org These catalytic systems can operate under mild conditions and are applicable to a range of aromatic compounds. acs.orgrsc.org
| Substrate Type | Catalyst | Halogen Source | Key Feature | Reference |
|---|---|---|---|---|
| Arylnitriles | Palladium | Various | ortho-C–H bond activation | acs.org |
| Unactivated arenes | Triptycenyl sulfide/TfOH | N-halosuccinimides (NXS) | Activates NXS for electrophilic halogenation | acs.orgrsc.org |
Sandmeyer Reaction Applications in Benzonitrile Synthesis
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aromatic amino group into a halogen via a diazonium salt. geeksforgeeks.orgwikipedia.org This transformation is particularly useful for introducing halogens into specific positions on the benzene (B151609) ring that may not be accessible through direct halogenation. organic-chemistry.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. geeksforgeeks.orgwikipedia.org
The initial step of the Sandmeyer reaction is the diazotization of an amino-substituted benzonitrile. geeksforgeeks.orgvedantu.com This is typically achieved by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5°C). geeksforgeeks.orgvedantu.commasterorganicchemistry.com The resulting diazonium salt is a highly reactive intermediate. For the synthesis of this compound, the starting material would be 2-amino-3-chlorobenzonitrile (B1280245). The diazotization of this precursor in concentrated HCl at 0-5°C is a critical step before the introduction of the bromine atom. chemicalbook.com
Following diazotization, the diazonium salt is treated with a copper(I) halide, such as copper(I) bromide (CuBr), to introduce the corresponding halogen onto the aromatic ring. geeksforgeeks.orgwikipedia.org The copper(I) salt acts as a catalyst, facilitating the displacement of the diazonium group (N₂) with a bromide ion. vedantu.comnumberanalytics.com This step is an example of a radical-nucleophilic aromatic substitution. geeksforgeeks.orgwikipedia.org In the synthesis of this compound, the diazonium salt solution derived from 2-amino-3-chlorobenzonitrile is added to a solution containing CuBr and hydrobromic acid (HBr). chemicalbook.com
| Starting Material | Step 1: Diazotization Reagents | Step 2: Halogenation Reagent | Product | Reference |
|---|---|---|---|---|
| 2-amino-3-chlorobenzonitrile | Sodium nitrite, Hydrochloric acid | Copper(I) bromide | This compound | chemicalbook.com |
| 2-Amino-6-chlorobenzoic Acid | Sodium nitrite, Hydrochloric acid | Cuprous bromide in HBr | Targeted bromination at positions 3 and 5 |
Dehydration of Aldoximes to Nitriles and its Relevance
The conversion of aldoximes to nitriles is a fundamental and widely used transformation in organic synthesis. arabjchem.org This dehydration reaction provides a crucial pathway to the nitrile functional group, which is a versatile precursor for various other functionalities such as carboxylic acids, amines, and amides. arabjchem.org The synthesis of this compound can be achieved by the dehydration of 2-bromo-3-chlorobenzaldehyde (B1290519) oxime. This two-step process begins with the formation of the aldoxime from 2-bromo-3-chlorobenzaldehyde and hydroxylamine. rsc.org The subsequent removal of a water molecule from the aldoxime yields the desired nitrile. nih.govebi.ac.uk
Stannic chloride (tin(IV) chloride, SnCl₄) has been demonstrated as an effective reagent for the dehydration of aldoximes to nitriles. sphinxsai.comresearchgate.net This method is often performed under solvent-free conditions, offering an environmentally benign alternative to solvent-based systems. sphinxsai.comresearchgate.net The reaction typically proceeds by heating a mixture of the aldoxime and SnCl₄. sphinxsai.com
The proposed mechanism involves the coordination of the aldoxime's oxygen atom to the Lewis acidic tin center. This coordination enhances the leaving group ability of the hydroxyl group. A subsequent elimination, facilitated by a base (which can be the chloride ion from SnCl₄), removes the hydrogen atom from the oxime carbon, leading to the formation of the nitrile triple bond and water. sphinxsai.comresearchgate.net Studies have shown that aldoximes with electron-withdrawing groups tend to react faster and give better yields. sphinxsai.comresearchgate.net
Table 1: Dehydration of Various Aldoximes to Nitriles using SnCl₄
| Aldoxime | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Benzaldoxime | 15 | 92 | researchgate.net |
| 4-Chlorobenzaldoxime | 10 | 95 | researchgate.net |
| 4-Nitrobenzaldoxime | 5 | 98 | researchgate.net |
| 4-Methoxybenzaldoxime | 25 | 85 | researchgate.net |
This table illustrates the efficiency of SnCl₄ in converting various substituted benzaldoximes to their corresponding nitriles. The data indicates that electron-withdrawing substituents accelerate the reaction.
A plethora of other reagents have been developed for the dehydration of aldoximes, each with its own set of advantages and limitations. arabjchem.org These methods often aim for milder reaction conditions, higher yields, and simpler work-up procedures. scispace.com
Some notable reagent systems include:
Triphenylphosphine (B44618) Dibromide (TPPDB): This reagent, often generated in situ from triphenylphosphine and bromine, facilitates the conversion of various aromatic and heteroaromatic aldoximes to nitriles in high yields at room temperature. arabjchem.org
Methoxymethyl Bromide (MOM-Br): In the presence of a base like triethylamine (B128534) (Et₃N) and a solvent such as tetrahydrofuran (B95107) (THF), MOM-Br can effectively dehydrate aldoximes. scispace.com
Sulfuryl Fluoride (SO₂F₂): This reagent allows for a rapid and mild dehydration of a wide range of aldoximes under ambient conditions, with excellent functional group tolerance. organic-chemistry.org
Iron Catalysts: Simple iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-based solvents, presenting an environmentally friendly option. nih.gov
Appel-type Reactions: The combination of bromotrichloromethane (B165885) (BrCCl₃) and triphenylphosphine (PPh₃) can convert benzaldoximes to benzonitriles. researchgate.net
Polymeric Reagents: A complex of polyvinylpyrrolidone (B124986) and thionyl chloride provides a mild method for the rapid dehydration of aldoximes to nitriles in high yields. rsc.org
The choice of reagent often depends on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups within the molecule.
Novel and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of benzonitriles, including halogenated derivatives like this compound. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.
Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. researchgate.netscielo.org.mx In the context of benzonitrile synthesis, ILs can play multiple roles, acting as a co-solvent, catalyst, and phase separation agent. researchgate.net
One novel approach involves the use of a hydroxylamine-based ionic liquid, which serves as both the reactant and a recyclable medium for the one-pot synthesis of benzonitriles from aldehydes. researchgate.net This method can eliminate the need for metal salt catalysts and simplifies product separation. researchgate.net The use of microwave irradiation in conjunction with ionic liquids can further accelerate reactions, leading to shorter reaction times and improved yields. scielo.org.mxthieme-connect.demdpi.com
Table 2: Ionic Liquid-Assisted Synthesis of Benzonitrile
| Ionic Liquid System | Reaction Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ / p-xylene | 120 °C, 2 h | 100 | Recyclable, catalyst-free | researchgate.net |
| [bmim]BF₄ with Y(OTf)₃ | Microwave | Good | Recyclable catalyst/solvent system | mdpi.com |
This table highlights examples of ionic liquid systems used in benzonitrile synthesis, demonstrating their potential for creating more sustainable chemical processes.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. science.gov Direct arylation, a type of C-H bond functionalization, offers a more atom-economical and sustainable alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. science.govnih.gov
While direct synthesis of this compound via this method is not explicitly detailed, the principles can be applied to related structures. For instance, palladium catalysts have been used for the direct arylation of thiophene (B33073) moieties in iridium complexes with aryl halides, demonstrating the feasibility of C-H activation on halogenated aromatic rings. acs.org The Larock group pioneered the addition of arylpalladium species to the cyano group, a reaction that has since been developed for various nitrile substrates. mdpi.com These strategies often involve a palladium catalyst, such as Pd(OAc)₂, and various ligands and additives to optimize the reaction. mdpi.comrsc.org The development of pincer-type palladium complexes has also led to highly efficient catalysts for direct arylation reactions. nih.gov
Optimizing the synthetic route for a target compound like this compound is crucial for achieving high yields and purity, which is particularly important for applications in pharmaceuticals and materials science. bloomtechz.compmarketresearch.com This involves a systematic evaluation of various reaction parameters.
Key aspects of optimization include:
Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and stirring speed can significantly impact the outcome of the reaction. bloomtechz.com
Reagent and Catalyst Selection: The choice of reagents and catalysts is critical. For instance, in palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂, palladacycles) and ligands can lead to improved catalytic activity and selectivity. mdpi.comcore.ac.uk
Solvent Effects: The solvent can influence reaction rates and selectivity. For example, in the SnCl₄-mediated dehydration of aldoximes, changing the solvent from dichloromethane (B109758) to carbon tetrachloride was found to affect the reaction rate. sphinxsai.com
Purity of Starting Materials: The purity of the starting materials, such as the precursor aldehyde or benzonitrile derivative, directly affects the quality and yield of the final product. bloomtechz.com
Post-Reaction Work-up and Purification: Developing efficient purification methods, such as column chromatography or recrystallization, is essential to isolate the product in high purity. arabjchem.orgchemicalbook.com
Continuous-flow synthesis methods are also being explored to improve efficiency and reduce byproducts in the production of chlorinated benzonitriles. pmarketresearch.com Collaboration between manufacturers and downstream users can also drive the development of customized synthesis pathways to meet stringent purity requirements. pmarketresearch.com
Preparation of Precursors to this compound
The synthesis of this compound relies on the availability of appropriately substituted precursors. The strategic introduction of bromo and chloro substituents onto an aromatic ring, which already contains a group that can be converted into a nitrile, is a key challenge addressed by various synthetic routes.
Synthesis of Substituted Benzoic Acids and their Conversion to Nitriles
A common and effective strategy for synthesizing substituted benzonitriles begins with a corresponding substituted benzoic acid. This approach involves two primary stages: the synthesis of the multi-substituted benzoic acid itself, followed by the conversion of the carboxylic acid group into a nitrile.
The synthesis of a precursor like 2-bromo-3-chlorobenzoic acid can be achieved through the targeted halogenation of a simpler benzoic acid derivative. For instance, the process may involve the bromination of 3-chlorobenzoic acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene ring. In a related industrial synthesis for 5-bromo-2-chlorobenzoic acid, 2-chlorobenzoic acid is brominated using N-bromosuccinimide (NBS) in sulfuric acid, a method that achieves selective monobromination. Another route starts with salicylic (B10762653) acid, which undergoes bromination and then chlorination to yield 5-bromo-2-chlorobenzoic acid. google.com
Once the desired substituted benzoic acid is obtained, several methods exist for converting the carboxylic acid moiety (-COOH) into a nitrile group (-CN). These methods are crucial for arriving at the target benzonitrile structure.
One established laboratory method is the dehydration of a primary amide. This involves first converting the benzoic acid to its corresponding benzoyl chloride, then reacting it with ammonia (B1221849) to form the benzamide (B126), which is subsequently dehydrated. google.com A more direct, one-pot approach involves heating the benzoic acid with urea (B33335) and a metallic catalyst at high temperatures (220-240 °C). atamankimya.com Another patented process describes the reaction of a benzoic acid with a lower alkanesulphonamide and phosphorus pentachloride at temperatures between 150 °C and 190 °C. google.com
The table below summarizes various conditions for converting substituted benzoic acids to benzonitriles.
| Starting Material (Example) | Reagents | Temperature | Key Features | Source(s) |
| Substituted Benzoic Acid | 1. SOCl₂ or PCl₅ 2. NH₃ 3. Dehydrating Agent (e.g., SOCl₂) | Stepwise, variable temp. | Multi-step classic laboratory synthesis via amide. | google.com |
| 2-Chlorobenzoic Acid | Amidosulphonic acid, Urea | 220-230 °C | One-pot reaction; product distilled directly. | google.com |
| Substituted Benzoic Acid | Lower alkanesulphonamide, PCl₅ | 175-180 °C | One-pot reaction; suitable for nitro/halogen substituents. | google.com |
| Substituted Benzoic Acid | Urea, Metallic Catalyst | 220-240 °C | High-temperature, one-pot catalytic conversion. | atamankimya.com |
The Sandmeyer reaction provides an alternative pathway, starting from an amino-substituted precursor. For example, to synthesize 4-bromo-2-chlorobenzonitrile (B136228), 4-amino-2-chlorobenzonitrile (B1265742) is treated with sodium nitrite and hydrochloric acid at 0-5 °C to form a diazonium salt. chemicalbook.com This intermediate is then reacted with copper(I) bromide (CuBr) to replace the diazo group with a bromine atom, yielding the final product. chemicalbook.com
Preparation of Substituted Propiophenones (Related Compound Example)
The synthesis of substituted propiophenones serves as a pertinent example of reactions involving precursors similar to those for this compound. Propiophenones are ketones with a phenyl and an ethyl group attached to the carbonyl carbon. Their synthesis can be achieved through several routes, including the reaction of benzonitrile derivatives with organometallic reagents.
A key method for converting a benzonitrile to a ketone is through a Grignard reaction. pearson.com For instance, the synthesis of 3-methoxypropiophenone can be accomplished by reacting 3-methoxybenzonitrile (B145857) with an ethyl Grignard reagent, such as ethylmagnesium bromide. google.com The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile to form an imine intermediate after the initial reaction. Subsequent acidic hydrolysis of this intermediate yields the desired propiophenone (B1677668). pearson.comgoogle.com
A patent for the preparation of 3-methoxypropiophenone details a process where magnesium chips, tetrahydrofuran (THF), toluene, and ethyl bromide (to form the Grignard reagent in situ) are combined, followed by the addition of 3-methoxybenzonitrile. google.com The resulting mixture is then acidified to produce the final propiophenone product. google.com
The table below outlines the general steps for this transformation.
| Step | Reagents & Conditions | Purpose | Source(s) |
| 1 | Substituted Benzonitrile, Ethylmagnesium Bromide (or similar Grignard reagent) in an ether solvent (e.g., THF). | Nucleophilic addition of the ethyl group to the nitrile carbon to form a magnesium salt of an imine. | pearson.comgoogle.com |
| 2 | Aqueous Acid (e.g., HCl) | Hydrolysis of the imine intermediate to the corresponding ketone (propiophenone). | pearson.comgoogle.com |
An alternative and widely used method for synthesizing propiophenones is the Friedel-Crafts acylation. openstax.org This reaction involves the acylation of an aromatic ring, such as benzene, with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). openstax.orglibretexts.org This electrophilic aromatic substitution reaction directly forms the propiophenone structure. However, this method is generally not applicable to strongly deactivated benzene rings. libretexts.org
Reactivity and Chemical Transformations of 2 Bromo 3 Chlorobenzonitrile
Nucleophilic Substitution Reactions Involving Halogen and Nitrile Groups
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 2-bromo-3-chlorobenzonitrile presents multiple sites for such transformations. These reactions can target either the halogenated carbon atoms of the benzene (B151609) ring or the electrophilic carbon of the nitrile group.
Selective Halogen Displacement
The presence of two different halogens, bromine and chlorine, on the aromatic ring opens the door for selective nucleophilic aromatic substitution. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromine a better leaving group in many nucleophilic substitution reactions. This difference in reactivity allows for the selective displacement of the bromine atom while leaving the chlorine atom intact, providing a pathway for sequential functionalization of the molecule.
The reactivity of halogens in displacement reactions is influenced by their position in the periodic table, with reactivity increasing up the group. For instance, in halogen displacement reactions, a more reactive halogen can displace a less reactive one from a solution of its halide. This principle of differential reactivity is fundamental to achieving selectivity in molecules with multiple halogen substituents.
Reactions of the Nitrile Group with Nucleophiles
The nitrile group (C≡N) in this compound is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. This electrophilicity allows for the addition of various nucleophiles.
Common reactions involving the nitrile group include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate.
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents, can attack the electrophilic carbon of the nitrile to form an imine salt, which upon hydrolysis yields a ketone.
The reactivity of the nitrile group towards nucleophiles is a key aspect of its synthetic utility, allowing for its conversion into other important functional groups.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the presence of two halogen atoms that can participate in catalytic cycles.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.
In dihalogenated substrates like this compound, the Suzuki-Miyaura coupling can often be performed with high regioselectivity. The difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective coupling at the more reactive site. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. Consequently, the oxidative addition of the palladium catalyst occurs preferentially at the C-Br bond, enabling the selective formation of a new C-C bond at this position while the C-Cl bond remains available for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise synthesis of complex molecules.
Interactive Data Table: Regioselectivity in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the catalytic system and reaction conditions.
Catalyst: Palladium complexes are the most commonly used catalysts. The choice of ligands coordinated to the palladium center is critical and can influence the catalyst's activity and stability. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle.
Base: A base is required to facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).
Interactive Data Table: Typical Catalytic Systems for Suzuki-Miyaura Coupling
Heck Coupling Reactions
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org For this compound, the reaction is expected to occur selectively at the carbon-bromine bond. This selectivity arises because the rate-determining oxidative addition step of the palladium(0) catalyst is significantly faster for aryl bromides than for aryl chlorides (reactivity order: Ar-I > Ar-Br >> Ar-Cl). buecher.de
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the alkene (carbopalladation), and finally, a β-hydride elimination step to release the product and regenerate the palladium catalyst. wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium acetate (B1210297), to neutralize the hydrogen halide formed during the catalytic cycle. libretexts.org
While specific studies on the Heck reaction of this compound are not extensively detailed in the provided search results, the regioselectivity is a well-established principle. The reaction would couple an alkene, such as styrene (B11656) or an acrylate, at position 2 of the benzonitrile (B105546) ring, leaving the chloro substituent at position 3 intact. The regioselectivity of the addition to the alkene itself (i.e., formation of linear vs. branched products) is influenced by factors like the electronic properties of the alkene and the specific ligands used on the palladium catalyst. buecher.denih.gov
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Aryl Halide | This compound (selective at C-Br) | buecher.de |
| Alkene | Styrene, acrylates, other activated alkenes | organic-chemistry.org |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | wikipedia.orgnih.gov |
| Ligand (optional) | Phosphines (e.g., PPh₃, P(o-tolyl)₃) | buecher.de |
| Base | Et₃N, K₂CO₃, AcONa | libretexts.org |
| Solvent | DMF, acetonitrile, toluene | - |
Other Palladium-Catalyzed Transformations
Beyond the Heck reaction, this compound is an excellent substrate for other palladium-catalyzed cross-coupling reactions, again leveraging the differential reactivity of the C-Br and C-Cl bonds.
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a C-C bond. wikipedia.org For this compound, the Suzuki coupling would selectively occur at the C-Br bond to yield 2-aryl-3-chlorobenzonitrile derivatives. wikipedia.org The reaction requires a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide (B78521), to activate the organoboron species. organic-chemistry.org This selectivity is a common strategy in the synthesis of complex molecules from polyhalogenated arenes. libretexts.org
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. wikipedia.org When applied to this compound, amination will happen at the C-2 position, producing various 2-amino-3-chlorobenzonitrile (B1280245) compounds while preserving the C-Cl bond. nih.gov The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. organic-chemistry.org
Sonogashira Coupling : This reaction creates a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It typically employs a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org For this compound, the Sonogashira coupling would selectively introduce an alkynyl group at the C-2 position. libretexts.org Copper-free conditions have also been developed, often utilizing bulky, electron-rich phosphine ligands to facilitate the reaction. nih.gov
The predictable regioselectivity of these reactions makes this compound a valuable building block for creating highly substituted aromatic compounds through sequential, site-selective cross-coupling reactions.
| Reaction | Coupling Partner | Product Type | Selective Position | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 2-Aryl-3-chlorobenzonitrile | C-Br | wikipedia.orglibretexts.org |
| Buchwald-Hartwig | R₂NH | 2-(Dialkylamino)-3-chlorobenzonitrile | C-Br | wikipedia.orgnih.gov |
| Sonogashira | R-C≡CH | 2-Alkynyl-3-chlorobenzonitrile | C-Br | wikipedia.orglibretexts.org |
Reduction and Oxidation Reactions
Reduction of Nitrile to Amine
The nitrile group of this compound can be readily reduced to a primary amine, yielding (2-bromo-3-chlorophenyl)methanamine. This transformation is a fundamental process in organic synthesis, providing access to benzylamine (B48309) derivatives. Several methods are available for this reduction:
Catalytic Hydrogenation : This is a common and often high-yielding method involving the reaction of the nitrile with hydrogen gas (H₂) over a metal catalyst. researchgate.net Catalysts such as Raney nickel, platinum, or palladium on carbon (Pd/C) are effective. researchgate.net The reaction is typically performed under pressure and may require elevated temperatures. Care must be taken as over-reduction or hydrogenolysis of the C-Br or C-Cl bonds can occur under harsh conditions.
Chemical Reduction with Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. The reaction is usually conducted in an anhydrous ether solvent. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also widely used and offer good yields. A patent for the synthesis of the similar 2-fluoro-3-bromo-benzylamine specifically details the use of a BH₃·SMe₂ solution for the reduction of the corresponding benzonitrile.
Oxidation of Nitrile to Carboxylic Acid
The nitrile group can be converted to a carboxylic acid through hydrolysis, yielding 2-bromo-3-chlorobenzoic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Base-Catalyzed Hydrolysis : The nitrile is heated with a strong aqueous base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This process initially forms the carboxylate salt. A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid.
Other Oxidation/Reduction Pathways
Beyond complete reduction to an amine or hydrolysis to a carboxylic acid, the nitrile group can undergo other redox transformations. For instance, partial reduction of nitriles can yield aldehydes. This is often achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures, which hydrolyzes the intermediate imine upon workup.
Oxidative hydrolysis methods, which utilize oxidizing agents in the presence of a catalyst, can also convert nitriles to carboxylic acids, and may be useful for substrates that are resistant to standard hydrolysis conditions. rsc.org
Derivatization at the Benzonitrile Core
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitrile group. wikipedia.org This effect makes the ring electron-deficient (electrophilic) and thus able to be attacked by strong nucleophiles. libretexts.org
For an SNAr reaction to occur, two conditions are generally required: the presence of a good leaving group (in this case, Br or Cl) and strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound:
The nitrile group is at C-1.
The bromine is at C-2 (ortho to the nitrile).
The chlorine is at C-3 (meta to the nitrile).
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. dalalinstitute.com The stability of this intermediate is key to the reaction's feasibility. The negative charge of the Meisenheimer complex is stabilized through resonance, particularly by electron-withdrawing groups at the ortho and para positions. masterorganicchemistry.com
Given the substitution pattern, the bromine atom at the C-2 position is ortho to the activating nitrile group. This positioning effectively stabilizes the Meisenheimer complex formed upon nucleophilic attack at C-2, making the bromine a potential leaving group in an SNAr reaction under forcing conditions with a strong nucleophile (e.g., NaOMe, NaNH₂). Although C-Br bonds are weaker than C-Cl bonds, the position of the leaving group relative to the activating group is often the dominant factor in SNAr reactivity. Therefore, substitution of the bromine at the activated ortho position is a plausible derivatization pathway.
Introduction of Aryl or Alkyl Groups
The introduction of new carbon-carbon bonds at the C-2 position of this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are prominent examples of such transformations, offering reliable methods for the arylation and alkylation of aryl halides.
In a typical Suzuki-Miyaura coupling, the carbon-bromine bond of this compound can be selectively coupled with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govgoogle.comscbt.comnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of ligand, base, and solvent system is crucial for achieving high yields and selectivity.
The Negishi coupling provides a complementary method for introducing both sp²- and sp³-hybridized carbon groups. rsc.orgbiosynth.com This reaction employs organozinc reagents, which can be prepared from the corresponding organic halides. rsc.org A palladium or nickel catalyst facilitates the coupling of the organozinc reagent with the aryl bromide. rsc.orgbiosynth.com The reaction is known for its high functional group tolerance and can be effective for coupling sterically demanding substrates. mdma.ch
Below is a table summarizing representative conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |
| Suzuki-Miyaura | Alkylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90-100 °C |
| Negishi | Arylzinc chloride | Pd(P(t-Bu)₃)₂ | - | - | THF | Room Temp - 65°C |
| Negishi | Alkylzinc bromide | Pd₂(dba)₃ | IPr·HCl | - | THF/NMP | Room Temperature |
Functionalization with Boron Units for Subsequent Derivatization
The introduction of a boron-containing functional group onto the this compound scaffold is a key strategic move for enabling further molecular diversification. The Miyaura borylation reaction is a powerful and widely used method for this purpose, converting aryl halides into arylboronic esters. blogspot.comyoutube.comnih.gov These boronic esters are stable, versatile intermediates that can readily participate in subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. blogspot.com
The Miyaura borylation involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). blogspot.comyoutube.com The reaction is typically carried out in the presence of a base, such as potassium acetate (KOAc) or potassium phosphate (B84403) (K₃PO₄), and a suitable palladium catalyst and ligand system. blogspot.comchemicalnote.com The C-Br bond at the C-2 position of this compound is expected to be significantly more reactive than the C-Cl bond under these conditions, allowing for the selective formation of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
The resulting boronic ester can then be used in a vast array of subsequent transformations. For instance, it can be coupled with a second, different aryl or vinyl halide, allowing for the controlled, stepwise construction of complex biaryl or styrenyl structures. This two-step borylation/coupling sequence provides a high degree of flexibility in molecular design. organic-chemistry.org
The following table outlines typical conditions for the Miyaura borylation of an aryl bromide.
| Reagent | Catalyst | Ligand | Base | Solvent | Temperature |
| Bis(pinacolato)diboron | PdCl₂(dppf) | - | KOAc | Dioxane | 80 °C |
| Bis(pinacolato)diboron | Pd(dba)₂ | PCy₃ | K₃PO₄ | THF | 80 °C |
| Bis(pinacolato)diboron | Pd(OAc)₂ | XPhos | K₃PO₄ | Cyclopentyl methyl ether | 100 °C |
Formation of Polyhalogenated Derivatives
The aromatic ring of this compound can undergo further halogenation to produce polyhalogenated derivatives. This is typically achieved through electrophilic aromatic substitution, where a halogenating agent is introduced, often in the presence of a Lewis acid catalyst to increase its electrophilicity. blogspot.comallen.in The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring.
In this compound, all three substituents—the nitrile group (-CN), the bromine atom, and the chlorine atom—are deactivating towards electrophilic aromatic substitution. chemicalnote.com The nitrile group is a meta-director, while the halogen atoms are ortho-, para-directors. chemicalnote.com The combined directing effects would suggest that an incoming electrophile would preferentially substitute at the C-4 or C-6 positions, which are ortho or para to the halogens and meta to the nitrile group. Steric hindrance may also play a role in favoring substitution at the less hindered C-6 position.
Common halogenating agents include elemental bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). blogspot.com For iodination, reagents such as N-iodosuccinimide (NIS), often activated by an acid catalyst, or iodine in the presence of an oxidizing agent like nitric or iodic acid, are frequently employed. organic-chemistry.orgallen.in These methods allow for the synthesis of tri- or polyhalogenated benzonitriles, which can serve as precursors for more complex structures.
Representative conditions for the electrophilic halogenation of haloarenes are presented in the table below.
| Halogenation | Reagent | Catalyst/Activator | Solvent | Temperature |
| Bromination | Br₂ | FeBr₃ | Dichloromethane (B109758) | Room Temperature |
| Bromination | N-Bromosuccinimide (NBS) | Silica Gel | CCl₄ | Room Temperature |
| Chlorination | Cl₂ | FeCl₃ | - | 310-320 K |
| Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile | Room Temperature |
| Iodination | I₂ | HNO₃/H₂SO₄ | Acetic Acid | 60-70 °C |
Advanced Research Applications of 2 Bromo 3 Chlorobenzonitrile and Its Derivatives
Medicinal Chemistry and Pharmaceutical Development
In the realm of drug discovery and development, 2-Bromo-3-chlorobenzonitrile is primarily recognized as a key synthetic intermediate. Its structural framework is incorporated into various molecular scaffolds designed to interact with specific biological targets, leading to the generation of compounds with potential applications in oncology, virology, and neurology.
Role as Synthetic Intermediate for Pharmaceutical Compounds
This compound is classified as an organic building block, valued for its utility in synthesizing more complex chemical structures. nih.gov Benzonitrile (B105546) derivatives, in general, are established intermediates in the production of pharmaceuticals and other chemical products like agrochemicals. nih.gov The presence of halogen atoms (bromine and chlorine) and a nitrile group allows for a variety of chemical transformations, making it a versatile precursor. For instance, similar structures like 2-chloro-3-nitrobenzonitrile (B1592093) are used as intermediates to produce corresponding anilines through reduction, which are then used to create other pharmacologically active compounds. nih.gov The strategic placement of its functional groups makes this compound a useful starting material for creating libraries of compounds for screening and development.
Synthesis of Receptor Tyrosine Kinase Inhibitors
Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that, when dysregulated, can drive the growth and proliferation of cancer cells. mdpi.com Small molecule inhibitors that block the ATP-binding site of these kinases are a major class of targeted cancer therapies. mdpi.com While direct synthesis from this compound is not prominently documented in the provided sources, the synthesis of potent RTK inhibitors frequently involves halogenated aromatic precursors.
For example, a related brominated compound was used to create a derivative of rociletinib (B611991) (CO-1686), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). This derivative was developed to target EGFR resistance mutations (L858R/T790M) in non-small-cell lung cancer. The brominated version, BrCO1686, demonstrated high cytotoxicity against the mutant cancer cell line H1975, with an IC50 value comparable to the parent compound.
In another example, new derivatives of the TKI nilotinib (B1678881) were synthesized to target the BCR-ABL kinase, which is associated with chronic myeloid leukemia (CML). Several of these new compounds featured a brominated benzamide (B126) ring and showed potent inhibition of BCR-ABL, with some derivatives being more potent than the established drug Imatinib.
Table 1: Activity of Selected Tyrosine Kinase Inhibitor Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Kinase | Target Disease Context | IC50 Value (µM) | Source |
|---|---|---|---|---|
| BrCO1686 | EGFR (L858R/T790M) | Non-Small-Cell Lung Cancer | 0.18 ± 0.06 | |
| CO-1686 (Rociletinib) | EGFR (L858R/T790M) | Non-Small-Cell Lung Cancer | 0.14 ± 0.05 | |
| Derivative 1a | BCR-ABL | Chronic Myeloid Leukemia | 0.109 | |
| Derivative 1e | BCR-ABL | Chronic Myeloid Leukemia | 0.037 | |
| Derivative 1g | BCR-ABL | Chronic Myeloid Leukemia | 0.041 |
Precursor for Androgen Receptor Antagonists
The androgen receptor (AR) is a key target in the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC). Second-generation AR antagonists like enzalutamide (B1683756) and apalutamide (B1683753) have become crucial therapies. The synthesis of these complex molecules often relies on specific heterocyclic intermediates, whose own synthesis can start from substituted benzonitriles.
A patent for the preparation of AR antagonists describes a process where 4-bromo-2-chlorobenzonitrile (B136228) undergoes a Suzuki reaction as a key step to form a 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile intermediate. This intermediate is a crucial building block for a class of potent androgen receptor antagonists. The development of novel AR antagonists is an active area of research, with high-throughput screening campaigns identifying various chemical scaffolds that can inhibit AR activity. The structural motifs found in many of these antagonists often feature substituted aromatic rings that can be derived from precursors like this compound.
Development of HIV-1 Fusion Inhibitors (Related Compound Example)
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is mediated by the envelope glycoprotein (B1211001) (Env), making it a prime target for antiviral drugs known as fusion inhibitors. mdpi.com These inhibitors often work by disrupting the conformational changes in the gp41 subunit of the Env protein, which are necessary for membrane fusion.
Research in this area has led to the design and synthesis of N-carboxyphenylpyrrole derivatives that act as HIV fusion inhibitors. The synthesis of these compounds began with cyanobenzoic acids, which are closely related to the benzonitrile structure. One of the most effective compounds from this series, A12, was found to inhibit HIV-1 p24 production with an EC50 of 0.69 µM and block the formation of the critical six-helix bundle (6-HB) of gp41 with an IC50 of 37.36 µM. In another approach, benzisothiazolone derivatives have been identified as a new class of multifunctional inhibitors of the HIV-1 reverse transcriptase, another critical viral enzyme.
Agents for Neurological Disorders (Related Compound Example)
Derivatives of aromatic compounds are foundational to the development of drugs targeting the central nervous system (CNS). Benzodiazepines, for example, are a well-known class of drugs used for their anxiolytic and sedative effects. Research into new CNS agents includes the synthesis of novel benzodiazepine (B76468) derivatives. A study reported the synthesis of a new 2,3-benzodiazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102). nih.gov This compound was shown to produce an anxiolytic effect in mouse behavioral models, with a sedative effect noted only at a higher dose of 10.0 mg/kg. nih.gov This demonstrates the ongoing exploration of complex heterocyclic structures, which can be built from simpler aromatic precursors, for potential applications in treating neurological disorders. nih.gov
Anticancer Properties and Apoptosis Induction (Related Compound Example)
Many modern anticancer agents function by inducing apoptosis (programmed cell death) in cancer cells. Derivatives of halogenated benzonitriles have been investigated for this purpose. For instance, a series of new benzimidazole (B57391) hybrids were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. One of the most potent compounds, compound 21, showed significant anticancer activity with IC50 values ranging from 2.82 to 12.59 µM across different cancer cell lines, while being considerably safer for normal cells.
Further mechanistic studies on a related compound (compound 13) revealed that it induced cell cycle arrest in the S-phase and significantly increased apoptosis. The pro-apoptotic effect was achieved by down-regulating inhibitor of apoptosis proteins (IAP) and Bcl-2, while activating caspases 3, 8, and 9. Similarly, novel benzimidazole acrylonitriles have been developed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division. Several of these compounds showed potent, dose-dependent inhibition of tubulin polymerization and induced apoptosis in cancer cells, demonstrating a favorable selectivity window compared to normal cells. Acrylonitrile derivatives containing indole (B1671886) and phenyl groups have also been identified as potent tubulin inhibitors that arrest the cell cycle in the G2/M phase and exhibit strong antitumor activity.
Table 2: Anticancer Activity of Selected Benzonitrile-Related Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Source |
|---|---|---|---|---|---|
| Benzimidazole Hybrid | Compound 13 | HepG-2 (Liver) | 6.72 | TopoII Inhibition, Apoptosis Induction | |
| Benzimidazole Hybrid | Compound 20 | HepG-2 (Liver) | 8.18 | TopoII Inhibition | |
| Benzimidazole Hybrid | Compound 21 | HCT-116 (Colon) | 2.82 | TopoII Inhibition | |
| Benzimidazole Hybrid | Compound 21 | MCF-7 (Breast) | 4.31 | TopoII Inhibition | |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | Tubulin Inhibition, G2/M Arrest |
Enzyme Inhibition Studies (e.g., Cytochrome P450, Histone Deacetylases)
While direct studies on this compound are not extensively documented, its structural motifs are of significant interest in the design of enzyme inhibitors, particularly for Cytochrome P450 (CYP450) and Histone Deacetylases (HDACs).
Cytochrome P450 (CYP450) Inhibition: The CYP450 family of enzymes plays a crucial role in the metabolism of a vast number of drugs. Inhibition of these enzymes is a major cause of adverse drug-drug interactions. Halogenated aromatic compounds are known to interact with CYP450 enzymes. The mechanism often involves the enzyme metabolizing the compound into a reactive intermediate that then binds to and inactivates the enzyme. nih.gov This process, known as mechanism-based inhibition, is time-dependent and can lead to a long-lasting loss of enzyme activity. nih.gov Given that this compound possesses both bromine and chlorine substituents, it has the potential to be processed by CYP450 enzymes, leading to the formation of reactive metabolites that could irreversibly bind to the enzyme's active site, causing inhibition. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that are critical regulators of gene expression, and their inhibition has emerged as a key strategy in cancer therapy. smolecule.com The benzonitrile moiety can be chemically converted to a benzamide group, a core structural feature found in many potent and selective HDAC inhibitors. guidechem.com Research into benzamide-based HDAC inhibitors has shown that the nature and position of substituents on the benzene (B151609) ring are critical for activity. The development of derivatives from this compound could lead to novel HDAC inhibitors. The bromo and chloro substituents offer vectors for further chemical modification to optimize interaction with the enzyme's binding pocket. Studies on related benzamide derivatives have demonstrated that such modifications significantly influence their inhibitory potency and selectivity against different HDAC isoforms. guidechem.com
| Enzyme Target | Potential Role of this compound Scaffold | Mechanism Principle |
|---|---|---|
| Cytochrome P450 (CYP450) | Precursor to mechanism-based inhibitors. | Metabolic activation by CYP450 to a reactive species that covalently binds to and inactivates the enzyme. nih.gov |
| Histone Deacetylases (HDACs) | Scaffold for synthesizing benzamide-based inhibitors. | The derived benzamide structure can interact with the active site of HDAC enzymes, with halogen substituents influencing binding affinity and selectivity. guidechem.com |
Agrochemical and Pesticide Research
The class of halogenated benzonitriles, to which this compound belongs, is of significant importance in the agrochemical industry. These compounds often serve as key intermediates in the production of various crop protection agents.
This compound is a valuable intermediate for synthesizing more complex molecules with herbicidal and fungicidal properties. Its isomers, such as 4-bromo-2-chlorobenzonitrile and 4-bromo-3-chlorobenzonitrile, are widely cited as precursors in the production of pesticides. rsc.orgnih.gov The synthetic utility of these molecules stems from the reactivity of the halogen and nitrile functional groups. The bromine atom, for instance, can be readily displaced or used in cross-coupling reactions (e.g., Suzuki or Heck reactions) to build larger molecular structures, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for derivatization. guidechem.com This versatility allows for the creation of a diverse library of compounds to be screened for agrochemical activity.
The development of effective crop protection agents relies on the availability of versatile chemical building blocks. Natural products have historically provided a foundation for many commercial pesticides. acs.org Synthetic intermediates like this compound allow for the systematic modification of known active scaffolds to improve efficacy, selectivity, and environmental profile. The presence of halogens on the aromatic ring is a common feature in many successful pesticides, as these substituents can enhance the biological activity and metabolic stability of the molecule. ossila.com Therefore, derivatives of this compound are actively explored in programs aimed at discovering new-generation herbicides and fungicides that can overcome resistance issues and meet modern safety standards. guidechem.com
Understanding the structure-activity relationship (SAR) is fundamental to designing potent herbicides. For substituted aromatic compounds, the type, number, and position of substituents on the benzene ring critically determine their phytotoxicity. Research on various classes of herbicides demonstrates that electron-withdrawing groups, such as halogens, often confer high herbicidal activity. ossila.com
In the context of phytotoxic benzonitriles, the specific arrangement of the bromo and chloro atoms in this compound is expected to significantly influence its biological action. The electronic and steric properties imparted by this substitution pattern affect how the molecule interacts with its biological target within the plant, which is often a critical enzyme in a metabolic pathway. guidechem.com SAR studies on related compounds show that even minor changes in the substitution pattern can lead to major differences in herbicidal potency and selectivity between different plant species (e.g., monocots vs. dicots).
| Research Area | Key Finding / Application | Relevance of this compound |
|---|---|---|
| Synthesis Intermediate | Used as a building block for complex agrochemicals. guidechem.comnih.gov | The bromo, chloro, and nitrile groups offer multiple reaction sites for creating diverse derivatives. |
| Crop Protection | Halogenated aromatic compounds are a known class of effective pesticides. ossila.com | Serves as a precursor for new active ingredients with potential herbicidal or fungicidal properties. |
| Structure-Activity Relationship (SAR) | The position and nature of substituents dictate phytotoxicity. | The unique 2-bromo, 3-chloro substitution pattern provides a specific scaffold for SAR studies to optimize herbicidal activity. |
Materials Science and Functional Materials
The electronic and structural properties of this compound make it and its derivatives potential candidates for use in the field of materials science.
The aromatic and halogenated nature of this compound positions it as a useful precursor for various functional materials. In dye synthesis, halogenated aromatic compounds can serve as intermediates for creating complex chromophores. For instance, related fluorinated benzonitriles have been used to prepare persistent room-temperature phosphorescent dyes. The bromine and chlorine atoms on the this compound ring can be functionalized through various coupling reactions, allowing for the extension of the π-conjugated system, a key feature of many organic dyes and electronic materials. guidechem.com
Furthermore, the planar structure and halogen content make this class of compounds suitable for developing materials with specific properties, such as flame retardants and liquid crystals. guidechem.com The nitrile group can also participate in polymerization reactions or be converted into other functional groups suitable for creating monomers. The potential to use this compound in the synthesis of novel polymers and organic electronic components is an area of ongoing research interest, driven by the need for new materials with tailored optical, electronic, and physical properties. rsc.org
Applications in Organic Electronics and Optoelectronics
The unique electronic properties of halogenated benzonitriles, characterized by electron-withdrawing bromine, chlorine, and nitrile groups, suggest a potential for their application in the fields of organic electronics and optoelectronics. While direct studies on this compound are not extensively documented in this context, the characteristics of similar molecules provide a basis for its potential utility. The electron-deficient nature of the aromatic system in halogenated benzonitriles can be exploited in the design of n-type organic semiconductors, which are crucial for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of halogens can influence molecular packing and intermolecular interactions, which are critical factors in determining charge transport properties.
Potential for Flame Retardant Properties
Halogenated compounds are widely recognized for their flame retardant capabilities, and this compound shares structural features with established flame retardants. The presence of both bromine and chlorine atoms on the benzene ring could confer significant flame retardant properties. For instance, the related compound 4-Bromo-3-chlorobenzonitrile is noted for its suitability in flame retardant applications due to its planar structure and halogen content. The mechanism of flame retardancy for halogenated compounds typically involves the release of halogen radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. Furthermore, in the condensed phase, they can promote char formation, which acts as a barrier to heat and fuel transfer. The high halogen content of this compound suggests it could be a valuable intermediate or additive in the development of new flame retardant materials.
Phthalocyanine (B1677752) Dye Production (Related Compound Example)
While this compound itself is not a direct precursor for common phthalocyanine dyes, the synthesis of halogenated phthalocyanines provides a clear example of how related bromo-chloro aromatic compounds are used in dye production. Phthalocyanine pigments are large, aromatic macrocycles that are highly valued for their stability and vibrant colors. The color of these pigments can be tuned by introducing substituents onto the peripheral benzene rings.
A patented process describes the preparation of green phthalocyanine pigments by introducing both bromine and chlorine atoms onto the phthalocyanine structure. google.com This can be achieved through sequential halogenation of a pre-formed phthalocyanine ring or by synthesizing the pigment from a halogenated precursor. google.com For example, a bromo-chloro phthalocyanine can be synthesized to produce pigments with uniquely yellow-green shades, high light fastness, and great strength. google.com This demonstrates the principle that bromo-chloro functionalized aromatics are key intermediates in creating specialized, high-performance dyes.
Advanced Chemical Synthesis and Reagent Development
Building Block for Complex Molecular Structures
This compound is a versatile organic building block used in the synthesis of more complex molecules. cymitquimica.com Its utility stems from the presence of three distinct reactive sites: the nitrile group, the bromine atom, and the chlorine atom. The electron-withdrawing nature of these substituents makes the aromatic ring susceptible to certain reactions.
The bromine and chlorine atoms can be selectively targeted in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. This allows for the attachment of various aryl or alkyl groups. The nitrile group can also undergo a variety of transformations; for example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. This reactivity makes this compound and its isomers valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architectures are required.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃BrClN cymitquimica.com |
| Molecular Weight | 216.46 g/mol cymitquimica.com |
| CAS Number | 1031929-33-5 bldpharm.com |
| Physical State | Solid cymitquimica.com |
Development of Innovative Synthetic Methodologies
The synthesis of specifically substituted benzonitriles like this compound is integral to the broader field of synthetic methodology, which seeks to create complex molecules for applications in areas like medicinal chemistry. nih.gov The development of efficient and selective synthetic routes is a constant focus of chemical research. Modern methods for preparing halogenated benzonitriles often rely on advanced techniques such as palladium-catalyzed cross-coupling reactions, which allow for precise regioselective halogenation.
Research into innovative synthetic methods for related compounds highlights the ongoing evolution in this field. For instance, a one-step synthesis of 2-chlorobenzonitrile (B47944) from 2-chlorotoluene (B165313) via ammoxidation has been developed using V₂O₅/Al₂O₃ catalysts. rsc.org This process represents an improvement over traditional multi-step syntheses. Such advancements in catalytic systems and reaction conditions are crucial for making complex building blocks like this compound more accessible and affordable for research and development. nih.gov
Reference Standard in Analytical Chemistry
In analytical chemistry, reference standards are materials of known composition and purity that are used to calibrate analytical instruments and validate analytical methods. spectrumchemical.com Most analytical instrumentation is comparative and requires a well-characterized standard to ensure accurate and traceable results. spectrumchemical.com
Given its well-defined chemical structure and molecular weight, this compound has the potential to be used as a chemical reference standard. cymitquimica.com It could be particularly useful for the identification and quantification of halogenated aromatic compounds in environmental samples or as an impurity standard in the quality control of pharmaceutical or agrochemical products. The establishment of a compound as a certified reference material involves extensive testing to verify its identity and determine its purity with a high degree of confidence, often involving multiple analytical techniques and independent laboratory verification. who.int
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromo-3-chlorobenzonitrile |
| Phthalocyanine |
| 2-chlorobenzonitrile |
Computational Chemistry and Spectroscopic Characterization of 2 Bromo 3 Chlorobenzonitrile
Quantum Mechanical Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the properties of molecular systems. For substituted benzonitriles, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. researchgate.netresearchgate.net These computational approaches allow for a detailed examination of molecules that may be challenging to study through experimental means alone.
The first step in the computational analysis of 2-bromo-3-chlorobenzonitrile involves the optimization of its geometrical and electronic structure. This process determines the lowest energy arrangement of the atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
For similar halogenated benzonitriles, studies have shown that DFT calculations can accurately predict these parameters when compared to experimental data from techniques like X-ray crystallography. researchgate.net The presence of electron-withdrawing groups such as bromine, chlorine, and the nitrile (-CN) function deactivates the aromatic ring. The optimization process reveals how these substituents influence the geometry of the benzene (B151609) ring. For instance, in related molecules, the C-C bond lengths within the ring and the bond lengths of the substituents (C-Br, C-Cl, C-C≡N) are precisely calculated. The planarity of the benzene ring is also confirmed through the calculation of dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) Note: This table is illustrative, based on typical values for halogenated benzonitriles, as specific experimental data for this compound is not available.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Br | ~1.89 |
| C-Cl | ~1.74 | |
| C-C (ring avg.) | ~1.39 | |
| C-C (nitrile) | ~1.45 | |
| C≡N | ~1.16 | |
| Bond Angles (°) | C-C-Br | ~121 |
| C-C-Cl | ~120 | |
| C-C-CN | ~120 |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). nih.gov
By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, one can quantify the stability of the molecule arising from electron delocalization. uni-muenchen.de For example, in 2-chlorobenzonitrile (B47944), NBO analysis has been used to show that charge delocalization contributes to the molecule's stability. nih.gov The energy of these interactions, often evaluated using second-order perturbation theory, highlights the most significant electron transfers within the molecule, such as from the lone pairs of halogen atoms to the antibonding orbitals of the aromatic ring. uni-muenchen.de
Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. Computational DFT methods are used to calculate properties like the first-order hyperpolarizability (β), which is a measure of a molecule's potential for NLO applications. Molecules with significant intramolecular charge transfer, often identified through NBO and HOMO-LUMO analysis, tend to exhibit higher β values. mdpi.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. nih.govmdpi.com In substituted benzonitriles, the HOMO is typically distributed over the benzene ring and the halogen atoms, while the LUMO is often localized on the benzonitrile moiety, particularly the antibonding π* orbitals of the nitrile group. nih.gov This distribution facilitates intramolecular charge transfer from the ring to the nitrile group upon electronic excitation. nih.gov TD-DFT calculations can complement this analysis by predicting the energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. nih.gov
Table 2: Illustrative Frontier Orbital Data and Reactivity Descriptors Note: The values in this table are representative examples based on DFT calculations for similar aromatic compounds and serve to illustrate the concepts.
| Parameter | Formula | Illustrative Value (eV) |
| HOMO Energy | E_HOMO | -7.0 |
| LUMO Energy | E_LUMO | -1.5 |
| Energy Gap | ΔE = E_LUMO - E_HOMO | 5.5 |
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | 4.25 |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | 2.75 |
| Chemical Softness (S) | S = 1/(2η) | 0.18 |
DFT calculations can be used to predict the thermodynamic properties of this compound at different temperatures. Properties such as heat capacity (C), entropy (S), and enthalpy (H) can be calculated from the vibrational frequencies obtained through the geometry optimization process. researchgate.net These calculations provide insights into the thermal stability of the molecule. A molecule with a large HOMO-LUMO gap is generally considered to be stable and less reactive. analis.com.my The calculated thermodynamic functions can help in understanding the molecule's behavior under various thermal conditions.
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For halogenated aromatic compounds, the type, number, and position of the halogen substituents significantly influence their biological profiles. In the case of this compound, the ortho- and meta-positioning of the bromine and chlorine atoms relative to the nitrile group creates a specific electronic and steric environment.
The electron-withdrawing nature of the halogens and the nitrile group affects the molecule's ability to interact with biological targets like enzymes or receptors. For instance, the nitrile group can act as a hydrogen bond acceptor. The steric hindrance caused by the ortho-substituent (bromine) can influence the molecule's ability to fit into an active site, a factor that has been noted to reduce catalytic activity in similar compounds like 2-bromobenzonitrile (B47965) compared to its para-substituted isomer. While specific biological data for this compound is not extensively documented, SAR principles suggest that its activity would be distinct from its isomers due to this unique substitution pattern.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, is essential for identifying the functional groups and elucidating the structure of molecules. mdpi.comnih.gov When combined with DFT calculations, a detailed and reliable assignment of the vibrational modes can be achieved. nih.gov
The experimental FT-IR and FT-Raman spectra are recorded, and the observed vibrational frequencies are then compared with the theoretical wavenumbers calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level). researchgate.netnih.gov Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the calculations. nih.gov The assignment of each vibrational band is further clarified using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. mdpi.comresearchgate.net
For this compound, characteristic vibrations would include:
C≡N stretching: A strong, sharp band in the IR spectrum, typically around 2200-2240 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations appearing above 3000 cm⁻¹.
C-C stretching: Aromatic ring stretching modes in the 1400-1600 cm⁻¹ region.
C-Cl and C-Br stretching: These vibrations are expected at lower frequencies, typically below 800 cm⁻¹.
Table 3: Illustrative Vibrational Frequencies for a Halogenated Benzonitrile Note: This table presents typical frequency ranges for the described vibrational modes. The exact values for this compound require specific experimental or computational analysis.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C≡N Stretch | 2240 - 2200 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-H In-plane Bend | 1300 - 1000 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 700 - 500 | Strong |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of this compound can be predicted and assigned based on the analysis of related molecules and theoretical calculations.
The FT-IR spectrum of a substituted benzonitrile is characterized by several key vibrational regions. The nitrile (C≡N) stretching vibration is one of the most characteristic bands, typically appearing in the region of 2240-2220 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the benzene ring. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the C≡N bond strength and, consequently, its vibrational frequency.
The aromatic C-H stretching vibrations are expected to be observed in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene ring determines the number and position of these bands. In the case of this compound, which has three adjacent aromatic protons, a complex pattern of C-H stretching bands can be anticipated.
The C-C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region. These bands are often observed as a set of four peaks and can be influenced by the nature and position of the substituents.
The vibrations involving the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching vibration is generally observed in the range of 800-600 cm⁻¹, while the C-Br stretching vibration appears at even lower wavenumbers, typically between 600 and 500 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H and C-C bonds also contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.
A comparative analysis with related compounds, such as 2-chlorobenzonitrile and various bromochlorobenzene isomers, is invaluable for the precise assignment of the observed bands. For instance, studies on monohalogenated benzonitriles have established the characteristic frequencies for many of the vibrational modes, which can be transferred as a starting point for the analysis of di-halogenated species. nih.gov
Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretching | 3100 - 3000 |
| C≡N Stretching | 2240 - 2220 |
| C=C Aromatic Stretching | 1600 - 1400 |
| C-H In-plane Bending | 1300 - 1000 |
| C-Cl Stretching | 800 - 600 |
| C-Br Stretching | 600 - 500 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering differ from those for infrared absorption, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa.
In the FT-Raman spectrum of this compound, the C≡N stretching vibration is expected to be a strong and sharp band, similar to its appearance in the IR spectrum. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The ring breathing mode, a symmetric expansion and contraction of the entire benzene ring, is a particularly characteristic and strong band in the Raman spectra of benzene derivatives, typically appearing around 1000 cm⁻¹.
The C-Cl and C-Br stretching vibrations are also expected to be observable in the FT-Raman spectrum and can provide valuable structural information. Due to the polarizability changes during these vibrations, they often give rise to distinct Raman signals.
Theoretical Vibrational Frequency Assignments and Spectral Simulations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the vibrational spectra of molecules. derpharmachemica.comnbu.edu.sa By calculating the optimized geometry and the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of the experimental FT-IR and FT-Raman bands.
For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the vibrational modes. derpharmachemica.comresearchgate.netresearchgate.net The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of environmental effects. researchgate.net Therefore, they are typically scaled using an appropriate scaling factor to improve the agreement with experimental data.
The potential energy distribution (PED) analysis, which can be performed using programs like VEDA, allows for a quantitative description of the contribution of each internal coordinate to a particular normal mode. This detailed assignment is crucial for a definitive understanding of the vibrational spectrum and for resolving ambiguities in the assignment of closely spaced bands.
Simulated FT-IR and FT-Raman spectra can be generated from the calculated frequencies and intensities. frontiersin.org Comparing these simulated spectra with the experimental ones provides a robust method for validating the vibrational assignments and the computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of the nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitrile group (-CN), bromine, and chlorine atoms will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (δ ~7.26 ppm). youtube.comyoutube.com
The three aromatic protons will form a complex splitting pattern due to spin-spin coupling. The proton at position 4 (H-4) will be coupled to the proton at position 5 (H-5), and H-5 will be coupled to both H-4 and the proton at position 6 (H-6). The coupling constants (J-values) will depend on the number of bonds separating the protons. Ortho coupling (³J, between protons on adjacent carbons) is typically in the range of 7-10 Hz, while meta coupling (⁴J, between protons separated by two carbons) is smaller, around 2-3 Hz. Para coupling (⁵J) is generally very small or not observed.
Based on the analysis of related di-substituted benzenes, the proton adjacent to the bromine (H-6) is expected to be the most deshielded, followed by the proton between the chlorine and nitrile group (H-4), and finally the proton at position 5. libretexts.orgresearchgate.net The expected splitting pattern for H-4 would be a doublet of doublets (dd), for H-5 a triplet or a doublet of doublets depending on the relative magnitudes of the coupling constants, and for H-6 a doublet of doublets.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 | 7.6 - 7.8 | dd |
| H-5 | 7.4 - 7.6 | t or dd |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The carbon of the nitrile group (C≡N) is characteristically found in the range of 115-120 ppm. The carbons directly bonded to the halogens (C-2 and C-3) will be significantly affected. The carbon attached to bromine (C-2) is expected to appear around 120-125 ppm, while the carbon attached to chlorine (C-3) will be in a similar or slightly downfield region. The carbon bearing the nitrile group (C-1) will also be deshielded. The remaining aromatic carbons (C-4, C-5, and C-6) will have chemical shifts in the typical aromatic region of 120-140 ppm, with their exact positions determined by the combined electronic effects of the substituents. researchgate.netchemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 130 - 135 |
| C-2 (C-Br) | 120 - 125 |
| C-3 (C-Cl) | 125 - 130 |
| C-4 | 135 - 140 |
| C-5 | 128 - 133 |
| C-6 | 133 - 138 |
Advanced NMR Techniques for Structural Elucidation
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for C-4, C-5, and C-6 based on the already assigned proton signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-3) and the nitrile carbon. For instance, H-4 would show correlations to C-2, C-5, and C-6. H-6 would show correlations to C-1, C-2, and C-4. These long-range correlations provide definitive evidence for the connectivity of the entire molecule. columbia.edu
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like benzonitrile derivatives, absorption in the UV region is expected due to transitions involving the π-electrons of the benzene ring.
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis spectrum of such compounds. These calculations can provide theoretical λmax values and insights into the nature of the electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) sphinxsai.com. However, specific computational studies detailing the UV-Vis spectrum of this compound have not been identified in the surveyed sources.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.
Experimental mass spectrometry data for this compound is not available in the cited literature. However, based on its molecular formula, C₇H₃BrClN, the theoretical monoisotopic mass and molecular weight can be calculated. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive pattern for the molecular ion peak in a high-resolution mass spectrum.
The fragmentation in the mass spectrometer would likely involve the loss of the halogen atoms or the cyano group. While specific fragmentation pathways for this compound are not documented, the analysis of related bromo-chloro compounds can provide insights into potential fragmentation patterns. The base peak in the spectrum would correspond to the most stable fragment ion formed.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClN | bldpharm.comcookechem.comcymitquimica.com |
| Molecular Weight | 216.46 g/mol | bldpharm.comcookechem.comcymitquimica.com |
| Monoisotopic Mass | 214.91374 Da | N/A |
| Predicted M+ Peak Pattern | Isotopic peaks corresponding to the presence of Br and Cl | N/A |
Note: Monoisotopic mass is calculated based on the most abundant isotopes of the elements. The molecular weight is based on the natural abundance of all isotopes. Specific experimental or predicted mass spectra were not found in the searched literature.
X-ray Diffraction (XRD) for Crystallographic Studies
A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available. Such a study would be necessary to definitively determine the molecule's solid-state conformation and intermolecular interactions.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Q & A
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential cyanide release under decomposition .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Emergency Measures :- For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
How can researchers resolve contradictions in reported spectral data for halogenated benzonitriles?
Advanced Research Question
Discrepancies in NMR or IR data may arise from:
- Solvent effects : Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish positional isomers (e.g., 2-Bromo-4-chlorobenzonitrile vs. target compound) .
Case Study :
What strategies are effective for evaluating the biological activity of this compound derivatives?
Advanced Research Question
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase or protease targets).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with F) to assess pharmacophore contributions .
Example :
How can researchers ensure batch-to-batch consistency in synthesized this compound?
Advanced Research Question
- Chromatographic Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Verify Br/Cl ratios via ICP-MS or combustion analysis .
Documentation :- Maintain detailed reaction logs (temperature, catalyst loading) to trace variability .
What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- DFT Calculations : Simulate transition states to predict regioselectivity in Suzuki reactions.
- Molecular Docking : Model interactions with catalytic sites (e.g., Pd(0) complexes) .
Software :- Gaussian 16 or ORCA for energy minimization; PyMol for visualization.
How does the steric and electronic profile of this compound influence its utility in organometallic catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
